molecular formula C9H10FNO B2854770 2-Cyclobutoxy-5-fluoropyridine CAS No. 1824652-46-1

2-Cyclobutoxy-5-fluoropyridine

Cat. No.: B2854770
CAS No.: 1824652-46-1
M. Wt: 167.183
InChI Key: PCKXIOQGRVBDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutoxy-5-fluoropyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a cyclobutoxy group on the pyridine ring imparts unique chemical properties to this compound. Fluorinated pyridines are known for their interesting physical, chemical, and biological properties due to the strong electron-withdrawing effect of the fluorine atom .

Chemical Reactions Analysis

2-Cyclobutoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Cyclobutoxy-5-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-fluoropyridine depends on its specific applicationThis can affect the compound’s binding affinity to molecular targets, such as enzymes or receptors, and modulate its biological activity .

Properties

IUPAC Name

2-cyclobutyloxy-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKXIOQGRVBDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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